2-(4-Benzyl-1-piperazinyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

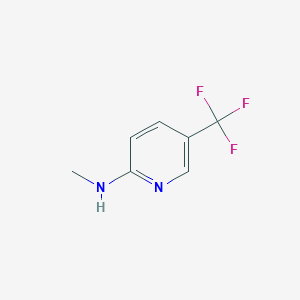

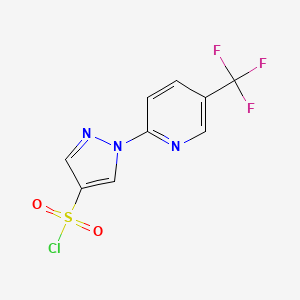

2-(4-Benzyl-1-piperazinyl)nicotinic acid is a compound that is of interest in various fields of medicinal chemistry due to its structural features that allow for potential biological activity. The compound consists of a piperazine ring, which is a common moiety in many pharmaceutical agents, attached to a benzyl group and a nicotinic acid moiety. This structure is similar to compounds that have been studied for their anti-tuberculosis properties and as potential ligands for various receptors .

Synthesis Analysis

The synthesis of related piperazinyl compounds has been reported through various methods. One approach involves the reaction of alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines and glyoxylic acid to yield piperazinones, which are closely related to the target compound . Another method includes the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines through nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imines, which could potentially be adapted for the synthesis of 2-(4-Benzyl-1-piperazinyl)nicotinic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Benzyl-1-piperazinyl)nicotinic acid has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides, which share a similar piperazine and benzyl framework, has been determined and provides insight into the stereochemistry and potential reactivity of the piperazine ring .

Chemical Reactions Analysis

Chemical reactions involving piperazine derivatives have been explored in various contexts. For example, the derivatization of piperazine compounds with sulfonate reagents for analytical purposes in liquid chromatography has been described, which could be relevant for the analysis of 2-(4-Benzyl-1-piperazinyl)nicotinic acid and its derivatives . Additionally, the modification of piperazine rings with different functional groups to improve bioavailability and activity has been studied, particularly in the context of anti-tuberculosis agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents on the piperazine ring can affect the compound's solubility, stability, and hydrogen-bonding capacity. Studies on the hydrogen-bond association of piperazine derivatives, such as 1,4-piperazine-2,5-diones, provide valuable information on the intermolecular interactions that could also be present in 2-(4-Benzyl-1-piperazinyl)nicotinic acid . Additionally, the antibacterial activity of piperazine derivatives has been screened, indicating that the structural features of these compounds can lead to significant biological activities .

Wissenschaftliche Forschungsanwendungen

Antihistamine and Antidepressant Activity

Compounds derived from nicotinic acid, including 2-(4-Benzyl-1-piperazinyl)nicotinic acid, have been explored for their potential antihistamine and antidepressant activities. Research indicates that these compounds, due to their structural resemblance with known antidepressant agents, may have pharmacological significance. For instance, certain nicotinic acid derivatives have shown significant affinity for histamine H1-receptors, which suggests potential utility in addressing histamine-related physiological responses (Kmoníček et al., 1994).

Herbicidal Activity

Nicotinic acid derivatives have been investigated for their herbicidal properties. A study on substituted aryl-formyl piperidinone derivatives, which include structural elements of nicotinic acid, found that these compounds exhibit herbicidal activity. One such compound displayed significant effectiveness as an inhibitor, suggesting the potential of nicotinic acid derivatives in agricultural applications (Fu et al., 2021).

Antibacterial Activities

Research has shown that 1,4-Disubstituted piperazines, which are structurally related to 2-(4-Benzyl-1-piperazinyl)nicotinic acid, exhibit promising antibacterial activities. These compounds have demonstrated effectiveness against resistant strains of bacteria, making them of interest in the development of new antibacterial agents (Shroff et al., 2022).

Pharmaceutical Compositions

Certain benzoguanamine derivatives of nicotinic acid have been shown to possess strong anti-inflammatory actions. These compounds, including derivatives of 2-(4-Benzyl-1-piperazinyl)nicotinic acid, can be formulated into pharmaceutical compositions for treating inflammatory conditions or disorders (Matsumura et al., 1982).

Supramolecular Synthesis

Nicotinic acid derivatives have been used in supramolecular synthesis, which is a domain of chemistry focusing on the design and synthesis of complex molecular structures. The hydrogen bonding functionality of these compounds can direct the supramolecular assembly of co-crystals, showing their utility in material science and nanotechnology (Lemmerer et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDGEHFRJKMLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyl-1-piperazinyl)nicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)